N-cyclobutyl-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyl-N-methylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, specifically in targeting tumors with mutations in the p53 pathway. In
Applications De Recherche Scientifique
Medicinal Chemistry Strategies to Reduce Metabolism
A study led by Linton et al. (2011) focused on modifying the structure of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase, a challenge similar to what might be encountered with N-cyclobutyl-N-methylpyridine-3-carboxamide derivatives. By altering the heterocycle or blocking reactive sites, researchers aimed to enhance the stability and efficacy of these compounds, potentially applicable for cancer therapies such as castration-resistant prostate cancer (CRPC) treatment (Linton et al., 2011).
Catalytic Aminocarbonylation
Takács et al. (2007) described the palladium-catalysed aminocarbonylation of iodopyridines, a process relevant for synthesizing N-substituted nicotinamides and related compounds. This method can generate molecules with potential biological importance, including those structurally related to N-cyclobutyl-N-methylpyridine-3-carboxamide, underscoring the versatility of aminocarbonylation in medicinal chemistry (Takács et al., 2007).
Epothilone Analogues for Cancer Therapy
Nicolaou et al. (2001) synthesized cyclopropyl and cyclobutyl epothilone analogues, exploring the structural space around the epothilone scaffold to identify potent tubulin polymerization promoters. This research could be extrapolated to the development of N-cyclobutyl-N-methylpyridine-3-carboxamide derivatives for targeting microtubule dynamics in cancer cells, offering a new avenue for antitumor agents (Nicolaou et al., 2001).
Development of PARP Inhibitors
Penning et al. (2009) identified cyclic amine-containing benzimidazole carboxamide PARP inhibitors, showcasing a design strategy that might be applicable for the development of N-cyclobutyl-N-methylpyridine-3-carboxamide derivatives. These inhibitors exhibit significant potency against PARP enzymes, highlighting their potential in cancer treatment (Penning et al., 2009).
Synthesis and Antiviral Activity of Thiazole C-Nucleosides
Srivastava et al. (1977) focused on the synthesis and antiviral activity of thiazole C-nucleosides, a class of compounds that could be relevant for developing analogues of N-cyclobutyl-N-methylpyridine-3-carboxamide with antiviral properties. This approach underlines the potential of such compounds in the treatment of viral infections (Srivastava et al., 1977).
Propriétés
IUPAC Name |
N-cyclobutyl-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(10-5-2-6-10)11(14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHKECSKHGCZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-N-methylpyridine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.